Balanced Lipophilicity: Superior Drug-Likeness Compared to Unsubstituted and Methyl Analogs
The compound's CLogP of 0.184 is balanced between the less lipophilic unsubstituted parent [1,2,4]triazolo[4,3-a]pyridin-6-amine (XLogP3 0.5) and the more hydrophobic 3,8-dimethyl analog (LogP 1.346), positioning it within the optimal range for oral bioavailability while mitigating the promiscuity risk associated with the prohibitively high logP of 3‑trifluoromethyl analogs [1][2].
| Evidence Dimension | Partition coefficient (LogP/CLogP) |
|---|---|
| Target Compound Data | CLogP 0.184 |
| Comparator Or Baseline | [1,2,4]triazolo[4,3-a]pyridin-6-amine (XLogP3 0.5); 3,8-dimethyl analog (LogP 1.346); 3-ethyl analog (LogP -0.822); 3-CF₃ analog (CLogP described as 'prohibitively high') |
| Quantified Difference | ΔCLogP −0.316 vs unsubstituted; −1.162 vs dimethyl |
| Conditions | Computed partition coefficients (XLogP3/CLogP) from authoritative databases and vendor datasheets |
Why This Matters
This lipophilicity value predicts a favorable balance of cellular permeability, aqueous solubility, and metabolic stability, directly increasing the probability of downstream in vivo success in lead optimization.
- [1] PubChem. [1,2,4]Triazolo[4,3-a]pyridin-6-amine. Computed Properties: XLogP3. View Source
- [2] GitHub / Research Discussion. Chirality Stereogenic Centres in This Series. 2018. (Note: contains primary researcher commentary on CF₃ analog logP vs CHF₂ analog). View Source
